Product packaging for TG 100572(Cat. No.:CAS No. 867334-05-2)

TG 100572

Numéro de catalogue: B1589755
Numéro CAS: 867334-05-2
Poids moléculaire: 476.0 g/mol
Clé InChI: AQSSMEORRLJZLU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Protein Kinases as Therapeutic Targets

The pivotal role of protein kinases in cellular signaling pathways makes them highly significant targets for therapeutic intervention nih.govnih.gov. Dysregulated kinase activity is implicated in the pathogenesis of a wide range of diseases, including cancer, cardiovascular disorders, neurodegenerative conditions, and inflammatory diseases explorationpub.comnih.govbsb-muenchen.deahajournals.org. Consequently, inhibiting or modulating the activity of specific kinases or groups of kinases has emerged as a key strategy in drug discovery nih.govnih.govbsb-muenchen.de. Protein kinases are considered the second most therapeutically targeted group of proteins, following G-protein-coupled receptors (GPCRs) nih.gov.

Overview of Multi-Targeted Kinase Inhibitors in Disease Modulation

While early kinase inhibitors often aimed for high selectivity towards a single kinase target, the complexity of many diseases, particularly cancer, often involves the dysregulation of multiple signaling pathways nih.govnih.govbiorxiv.org. This has led to the development of multi-targeted kinase inhibitors (MTKIs), designed to simultaneously inhibit several kinases involved in disease progression nih.govnih.govnih.gov. The rationale behind this approach is that simultaneously blocking multiple pathways may lead to enhanced efficacy, overcome drug resistance mechanisms, and provide a more comprehensive therapeutic effect nih.govnih.govbiorxiv.orgnih.gov. MTKIs have shown promise in modulating complex conditions where single-target inhibition may be insufficient nih.govnih.gov.

Rationale for Investigating TG 100572 within Kinase Inhibitor Research

This compound is a chemical compound that has been investigated within kinase inhibitor research due to its profile as a multi-targeted inhibitor of both receptor tyrosine kinases (RTKs) and Src family kinases medchemexpress.commedchemexpress.comselleckchem.com. The rationale for investigating this compound stems from the involvement of these kinase classes in various pathological processes, including angiogenesis and cell proliferation medchemexpress.commedchemexpress.com. Specifically, its inhibitory activity against targets such as VEGFR1, VEGFR2, FGFR1, FGFR2, PDGFRβ, and several Src family kinases (Fgr, Fyn, Hck, Lck, Lyn, Src, Yes) highlights its potential to modulate multiple pathways critical in diseases characterized by aberrant vascular function and cell growth medchemexpress.commedchemexpress.comselleckchem.com. The compound was developed through a structure-based drug design approach focused on potent Src inhibitors nih.gov.

Research findings have detailed the inhibitory profile of this compound against a panel of kinases. The following table summarizes some of the reported IC50 values:

Kinase TargetIC50 (nM)Source
VEGFR12 medchemexpress.commedchemexpress.comselleckchem.combiorbyt.comtargetmol.com
VEGFR27 medchemexpress.commedchemexpress.comselleckchem.combiorbyt.comtargetmol.com
FGFR12 medchemexpress.commedchemexpress.comselleckchem.combiorbyt.comtargetmol.com
FGFR216 medchemexpress.commedchemexpress.comselleckchem.combiorbyt.com
PDGFRβ13 medchemexpress.commedchemexpress.comselleckchem.combiorbyt.com
Fgr5 medchemexpress.commedchemexpress.comselleckchem.combiorbyt.com
Fyn0.5 medchemexpress.commedchemexpress.comselleckchem.combiorbyt.comtargetmol.com
Hck6 medchemexpress.commedchemexpress.comselleckchem.combiorbyt.com
Lck0.1 medchemexpress.commedchemexpress.comselleckchem.combiorbyt.comscite.ai
Lyn0.4 medchemexpress.commedchemexpress.comselleckchem.combiorbyt.com
Src1 medchemexpress.commedchemexpress.comselleckchem.combiorbyt.comtargetmol.com
Yes0.2 medchemexpress.commedchemexpress.comselleckchem.combiorbyt.com

This compound has demonstrated sub-nanomolar activity against the Src family kinases and nanomolar activity against several RTKs, including VEGFR1, VEGFR2, FGFR1, FGFR2, and PDGFRβ medchemexpress.commedchemexpress.com. Studies have shown that this compound can inhibit vascular endothelial cell proliferation and block VEGF-induced phosphorylation of extracellular signal-regulated kinase medchemexpress.commedchemexpress.com. It has also been shown to induce apoptosis in rapidly proliferating endothelial cell cultures medchemexpress.commedchemexpress.com. Research in preclinical models, such as a murine model of laser-induced choroidal neovascularization (CNV), indicated that systemic delivery of this compound suppressed CNV medchemexpress.commedchemexpress.com. This compound is the active drug produced by the conversion of the prodrug TG100801 drugbank.comarvojournals.orgresearchgate.netnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26ClN5O2 B1589755 TG 100572 CAS No. 867334-05-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O2/c1-17-14-18(22-16-20(33)6-9-23(22)27)15-24-25(17)29-26(31-30-24)28-19-4-7-21(8-5-19)34-13-12-32-10-2-3-11-32/h4-9,14-16,33H,2-3,10-13H2,1H3,(H,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSSMEORRLJZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867334-05-2
Record name TG 100572
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867334052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Mechanisms of Action of Tg 100572

Comprehensive Kinase Inhibition Profile of TG 100572

This compound demonstrates inhibitory activity against a spectrum of kinases, including several key RTKs and members of the Src kinase family. medchemexpress.commedchemexpress.comfishersci.no The compound exhibits sub-nanomolar activity against the Src family and nanomolar activity against certain RTKs. medchemexpress.commedchemexpress.comclinisciences.com

Here is a summary of reported IC50 values for this compound against a panel of kinases:

KinaseIC50 (nM)Source
VEGFR12 medchemexpress.commedchemexpress.comfishersci.noclinisciences.comtargetmol.comtargetmol.cnbiorbyt.comfishersci.co.ukmedchemexpress.eubioscience.co.ukglpbio.comtargetmol.combioscience.co.uktargetmol.com
VEGFR27 medchemexpress.commedchemexpress.comfishersci.noclinisciences.comtargetmol.comtargetmol.cnbiorbyt.comfishersci.co.ukmedchemexpress.eubioscience.co.ukglpbio.comtargetmol.combioscience.co.uktargetmol.comadooq.comadooq.com
FGFR12 medchemexpress.commedchemexpress.comfishersci.noclinisciences.comtargetmol.comtargetmol.cnbiorbyt.comfishersci.co.ukmedchemexpress.eubioscience.co.ukglpbio.comtargetmol.combioscience.co.uktargetmol.com
FGFR216 medchemexpress.commedchemexpress.comfishersci.noclinisciences.comtargetmol.comtargetmol.cnbiorbyt.comfishersci.co.ukmedchemexpress.eubioscience.co.ukglpbio.comtargetmol.combioscience.co.uktargetmol.com
PDGFRβ13 medchemexpress.commedchemexpress.comfishersci.noclinisciences.comtargetmol.comtargetmol.cnbiorbyt.comfishersci.co.ukmedchemexpress.eubioscience.co.ukglpbio.comtargetmol.combioscience.co.uktargetmol.com
Fgr5 medchemexpress.commedchemexpress.comfishersci.noclinisciences.combiorbyt.comfishersci.co.ukbioscience.co.ukglpbio.comtargetmol.combioscience.co.uktargetmol.com
Fyn0.5 medchemexpress.commedchemexpress.comfishersci.noclinisciences.combiorbyt.comfishersci.co.ukbioscience.co.ukglpbio.comtargetmol.combioscience.co.uktargetmol.comadooq.com
Hck6 medchemexpress.commedchemexpress.comfishersci.noclinisciences.combiorbyt.comfishersci.co.ukbioscience.co.ukglpbio.comtargetmol.combioscience.co.uktargetmol.com
Lck0.1 medchemexpress.commedchemexpress.comfishersci.noclinisciences.combiorbyt.comfishersci.co.ukbioscience.co.ukglpbio.comtargetmol.combioscience.co.uktargetmol.comscite.ai
Lyn0.4 medchemexpress.commedchemexpress.comfishersci.noclinisciences.combiorbyt.comfishersci.co.ukbioscience.co.ukglpbio.comtargetmol.combioscience.co.uktargetmol.com
Src1 medchemexpress.commedchemexpress.comfishersci.noclinisciences.comtargetmol.comtargetmol.cnbiorbyt.comfishersci.co.ukmedchemexpress.eubioscience.co.ukglpbio.comtargetmol.combioscience.co.uktargetmol.comadooq.comadooq.commybiosource.comdrugbank.compatsnap.comnih.govusbio.netnih.gov
Yes0.2 medchemexpress.commedchemexpress.comfishersci.noclinisciences.combiorbyt.comfishersci.co.ukbioscience.co.ukglpbio.comtargetmol.combioscience.co.uktargetmol.comnih.gov

Inhibition of Receptor Tyrosine Kinases (RTKs) by this compound

This compound acts as an inhibitor of several RTKs, which are critical regulators of cell growth, differentiation, and survival. medchemexpress.commedchemexpress.comfishersci.no

This compound inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs), specifically VEGFR1 and VEGFR2. medchemexpress.commedchemexpress.comfishersci.noclinisciences.comtargetmol.comtargetmol.cnadooq.comadooq.commybiosource.com The reported IC50 values for this compound are 2 nM for VEGFR1 and 7 nM for VEGFR2. medchemexpress.commedchemexpress.comfishersci.noclinisciences.comtargetmol.comtargetmol.cnbiorbyt.comfishersci.co.ukmedchemexpress.eubioscience.co.ukglpbio.comtargetmol.combioscience.co.uktargetmol.com Inhibition of VEGFR function by this compound has been suggested to have therapeutic potential in inhibiting pathological angiogenesis in ocular endothelial cells. medchemexpress.commedchemexpress.comclinisciences.comtargetmol.cnadooq.comdrugbank.com this compound inhibits vascular endothelial cell proliferation and blocks VEGF-induced phosphorylation of extracellular signal-regulated kinase. medchemexpress.commedchemexpress.comclinisciences.com It has also been shown to induce apoptosis in rapidly proliferating endothelial cell cultures. medchemexpress.commedchemexpress.comclinisciences.comtargetmol.cndrugbank.com

Fibroblast Growth Factor Receptors (FGFRs), including FGFR1 and FGFR2, are also targets of this compound inhibition. medchemexpress.commedchemexpress.comclinisciences.comtargetmol.comtargetmol.cnadooq.commybiosource.com this compound shows IC50 values of 2 nM for FGFR1 and 16 nM for FGFR2. medchemexpress.commedchemexpress.comfishersci.noclinisciences.comtargetmol.comtargetmol.cnbiorbyt.comfishersci.co.ukmedchemexpress.eubioscience.co.ukglpbio.comtargetmol.combioscience.co.uktargetmol.com

This compound inhibits Platelet-Derived Growth Factor Receptor beta (PDGFRβ). medchemexpress.commedchemexpress.comclinisciences.comtargetmol.comtargetmol.cnadooq.commybiosource.com The reported IC50 value for this compound against PDGFRβ is 13 nM. medchemexpress.commedchemexpress.comfishersci.noclinisciences.comtargetmol.comtargetmol.cnbiorbyt.comfishersci.co.ukmedchemexpress.eubioscience.co.ukglpbio.comtargetmol.combioscience.co.uktargetmol.com

Fibroblast Growth Factor Receptors (FGFR1, FGFR2) Inhibition by this compound

Inhibition of Src Family Kinases (SFKs) by this compound

In addition to RTKs, this compound is a known inhibitor of Src family kinases. medchemexpress.commedchemexpress.comfishersci.no The compound exhibits sub-nanomolar activity against several members of the Src family. medchemexpress.commedchemexpress.comclinisciences.com

Src kinase is a prominent target of this compound. medchemexpress.commedchemexpress.comfishersci.noclinisciences.comtargetmol.comtargetmol.cnadooq.comadooq.commybiosource.comdrugbank.com this compound demonstrates potent inhibition of Src with a reported IC50 value of 1 nM. medchemexpress.commedchemexpress.comfishersci.noclinisciences.combiorbyt.comfishersci.co.ukbioscience.co.ukglpbio.comtargetmol.combioscience.co.uktargetmol.com It is also described as a VEGFR2/Src kinase inhibitor. adooq.comadooq.com

Fgr Kinase Inhibition by this compound

This compound is an inhibitor of Fgr kinase. Research indicates that this compound inhibits Fgr with an IC50 value of 5 nM. medchemexpress.commedchemexpress.comtargetmol.cnbiorbyt.comselleckchem.combiocrick.comglpbio.comglpbio.comtargetmol.comglpbio.com

Fyn Kinase Inhibition by this compound

Fyn kinase is another target of this compound. Studies have reported an IC50 value of 0.5 nM for the inhibition of Fyn by this compound, indicating potent activity against this kinase. medchemexpress.commedchemexpress.comtargetmol.cnbiorbyt.comselleckchem.combiocrick.comglpbio.comglpbio.comtargetmol.comglpbio.com Fyn kinase is a member of the Src family and is involved in various physiological processes. nih.gov

Hck Kinase Inhibition by this compound

This compound also demonstrates inhibitory activity against Hck kinase. The reported IC50 value for Hck inhibition by this compound is 6 nM. medchemexpress.commedchemexpress.comtargetmol.cnbiorbyt.comselleckchem.combiocrick.comglpbio.comglpbio.comtargetmol.comglpbio.comtargetmol.com

Lck Kinase Inhibition by this compound

Lck kinase is potently inhibited by this compound. The IC50 value for Lck inhibition is reported to be 0.1 nM. medchemexpress.commedchemexpress.comtargetmol.cnbiorbyt.comselleckchem.combiocrick.comglpbio.comglpbio.comtargetmol.comglpbio.commedchemexpress.com Lck is a non-receptor Src family kinase crucial for T-cell signaling. scite.ai

Lyn Kinase Inhibition by this compound

Lyn kinase is inhibited by this compound with an IC50 value of 0.4 nM. medchemexpress.commedchemexpress.comtargetmol.cnbiorbyt.comselleckchem.combiocrick.comglpbio.comglpbio.comtargetmol.comglpbio.com Lyn is another member of the Src family kinases. adooq.com

Yes Kinase Inhibition by this compound

This compound shows potent inhibition of Yes kinase, with a reported IC50 value of 0.2 nM. medchemexpress.commedchemexpress.comtargetmol.cnbiorbyt.comselleckchem.combiocrick.comglpbio.comglpbio.comtargetmol.comglpbio.com Yes kinase is also a member of the Src family. adooq.com

Here is a summary of the IC50 values for the Src family kinases inhibited by this compound:

KinaseIC50 (nM)
Fgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Yes0.2

Other Kinase Targets and Binding Affinities of this compound

In addition to the Src family kinases, this compound is a multi-targeted inhibitor that affects several receptor tyrosine kinases. Its targets include VEGFR1, VEGFR2, FGFR1, FGFR2, and PDGFRβ. medchemexpress.commedchemexpress.comtargetmol.cnbiorbyt.comselleckchem.combiocrick.comglpbio.comglpbio.comtargetmol.commedchemexpress.com

The reported IC50 values for these other kinase targets are as follows:

VEGFR1: 2 nM medchemexpress.commedchemexpress.comtargetmol.cnbiorbyt.comselleckchem.combiocrick.comglpbio.comglpbio.comtargetmol.commedchemexpress.com

VEGFR2: 7 nM medchemexpress.commedchemexpress.comtargetmol.cnbiorbyt.comselleckchem.combiocrick.comglpbio.comglpbio.comtargetmol.commedchemexpress.com

FGFR1: 2 nM medchemexpress.commedchemexpress.comtargetmol.cnbiorbyt.comselleckchem.combiocrick.comglpbio.comglpbio.comtargetmol.commedchemexpress.com

FGFR2: 16 nM medchemexpress.commedchemexpress.comtargetmol.cnbiorbyt.comselleckchem.combiocrick.comglpbio.comglpbio.comtargetmol.commedchemexpress.com

PDGFRβ: 13 nM medchemexpress.commedchemexpress.comtargetmol.cnbiorbyt.comselleckchem.combiocrick.comglpbio.comglpbio.comtargetmol.commedchemexpress.com

Src: 1 nM medchemexpress.commedchemexpress.comtargetmol.cnbiorbyt.comselleckchem.combiocrick.comglpbio.comglpbio.comtargetmol.comglpbio.com

This compound shows sub-nanomolar activity against the Src family and also inhibits receptor tyrosine kinases such as VEGFR1, VEGFR2, FGFR1, FGFR2, and PDGFRβ. medchemexpress.commedchemexpress.com

Here is a summary of the IC50 values for other kinase targets inhibited by this compound:

KinaseIC50 (nM)
VEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13
Src1

This compound is the active drug produced from the prodrug TG 100801. glpbio.comglpbio.comdrugbank.comdcchemicals.com The active drug this compound has significantly more potent targets than its prodrug TG-100801. nih.gov

This compound is a chemical compound characterized as a multi-targeted kinase inhibitor. It exerts its biological effects primarily by inhibiting the activity of a range of protein tyrosine kinases (PTKs), including both receptor tyrosine kinases (RTKs) and non-receptor Src family kinases. medchemexpress.commedchemexpress.comtargetmol.cnselleckchem.comglpbio.comglpbio.comfishersci.frmedchemexpress.com This inhibitory activity impacts several key signaling pathways involved in cellular processes such as proliferation, survival, and angiogenesis. This compound is the active form of the prodrug TG 100801, which is converted to this compound upon administration. glpbio.comglpbio.commedchemexpress.comdrugbank.com

The inhibitory profile of this compound includes potent activity against members of the vascular endothelial growth factor receptor (VEGFR) family, fibroblast growth factor receptor (FGFR) family, platelet-derived growth factor receptor (PDGFR) family, and the Src family kinases. medchemexpress.commedchemexpress.comtargetmol.cnselleckchem.comglpbio.comglpbio.comfishersci.fr By inhibiting these kinases, this compound interferes with downstream signaling cascades that promote processes like vascular endothelial cell proliferation and survival. medchemexpress.commedchemexpress.comtargetmol.cn Studies have shown that this compound can induce apoptosis specifically in rapidly proliferating endothelial cells. medchemexpress.commedchemexpress.comtargetmol.cn

Interaction of this compound with Kinase Active Sites

Kinase inhibitors typically function by binding to the active site of a kinase, often competing with adenosine (B11128) triphosphate (ATP). This binding event prevents the kinase from phosphorylating its substrates, thereby blocking signal transduction through that pathway. This compound's interaction with its target kinases occurs at their active sites, as evidenced by the determined half-maximal inhibitory concentration (IC50) values against a panel of kinases. medchemexpress.commedchemexpress.comtargetmol.cnselleckchem.comglpbio.comglpbio.comfishersci.fr

The compound demonstrates potent inhibitory activity against several kinases, with IC50 values in the sub-nanomolar to low nanomolar range for many of its targets. This indicates a high affinity for the ATP-binding pocket or an adjacent regulatory region within the catalytic domain of these enzymes. The specific interactions between the chemical structure of this compound and the amino acid residues within the kinase active sites determine the potency and selectivity of its inhibitory effects.

The following table summarizes reported IC50 values for this compound against a selection of its inhibited kinases:

KinaseIC50 (nM)Source
VEGFR12 medchemexpress.commedchemexpress.comtargetmol.cnselleckchem.comglpbio.comglpbio.comfishersci.fr
VEGFR27 medchemexpress.commedchemexpress.comtargetmol.cnselleckchem.comglpbio.comglpbio.comfishersci.fr
FGFR12 medchemexpress.commedchemexpress.comtargetmol.cnselleckchem.comglpbio.comglpbio.comfishersci.fr
FGFR216 medchemexpress.commedchemexpress.comtargetmol.cnselleckchem.comglpbio.comglpbio.comfishersci.fr
PDGFRβ13 medchemexpress.commedchemexpress.comtargetmol.cnselleckchem.comglpbio.comglpbio.comfishersci.fr
Fgr5 medchemexpress.commedchemexpress.comtargetmol.cnselleckchem.comglpbio.comglpbio.comfishersci.fr
Fyn0.5 medchemexpress.commedchemexpress.comtargetmol.cnselleckchem.comglpbio.comglpbio.comfishersci.fr
Hck6 medchemexpress.commedchemexpress.comtargetmol.cnselleckchem.comglpbio.comglpbio.comfishersci.fr
Lck0.1 medchemexpress.commedchemexpress.comtargetmol.cnselleckchem.comglpbio.comglpbio.comfishersci.fr
Lyn0.4 medchemexpress.commedchemexpress.comtargetmol.cnselleckchem.comglpbio.comglpbio.comfishersci.fr
Src1 medchemexpress.commedchemexpress.comtargetmol.cnselleckchem.comglpbio.comglpbio.comfishersci.fr
Yes0.2 medchemexpress.commedchemexpress.comtargetmol.cnselleckchem.comglpbio.comglpbio.comfishersci.fr

Binding Mode Analysis (Type 1 vs. Type 2 Inhibition)

Kinase inhibitors can be broadly classified based on their binding mode relative to the conformation of the kinase active site. Type I inhibitors typically bind to the active conformation of the kinase, while Type II inhibitors bind to an inactive conformation, often involving the displacement of the activation loop. While the precise binding mode (Type 1 or Type 2) of this compound is not explicitly detailed in the available search results, general analyses of kinase inhibitors indicate that their binding mode contributes to their selectivity profile. nih.govresearchgate.net However, it is noted that Type 2 inhibitors are not universally more selective than Type 1 inhibitors. nih.govresearchgate.net

Structural Determinants of Multi-Target Selectivity for this compound

The multi-targeted selectivity of this compound is a result of its chemical structure interacting with conserved and variable features within the ATP-binding pockets of different kinases. While kinase active sites share a conserved structural core that binds ATP, there are variations in the surrounding residues and sub-pockets that contribute to the differential binding affinity of inhibitors. This compound's ability to potently inhibit multiple kinases suggests that its structure is capable of forming favorable interactions within the active sites of VEGFRs, FGFRs, PDGFRβ, and various Src family members.

The specific arrangement of functional groups on the this compound molecule, including its chloro-substituted phenol (B47542) and the substituted benzo[e] medchemexpress.comdrugbank.comadooq.comtriazine core with a phenylamino (B1219803) and a pyrrolidin-1-ylethoxy substituent, likely dictates its interactions with key amino acids in the binding pockets, influencing both potency and the spectrum of inhibited kinases. adooq.comnih.govnih.govdcchemicals.com The observation that the active drug this compound has a broader and more potent target profile compared to its prodrug TG 100801 highlights the importance of the specific chemical structure of the active compound in determining kinase interactions. nih.govresearchgate.netresearchgate.net

Cellular and Molecular Effects of Tg 100572

Modulation of Cellular Proliferation by TG 100572

This compound has been shown to modulate cellular proliferation, with a particular focus on vascular endothelial cells due to its relevance in processes like angiogenesis.

Inhibition of Vascular Endothelial Cell Proliferation by this compound

Research indicates that this compound effectively inhibits the proliferation of vascular endothelial cells. Studies using human retinal microvascular endothelial cells (hRMVEC) have determined an IC₅₀ value of 610 ± 72 nM for this inhibitory effect clinisciences.comtargetmol.commedchemexpress.commedchemexpress.com. The ED₅₀ for the inhibition of vascular endothelial cell proliferation by this compound is reported as 610 ± 71 nM clinisciences.comglpbio.commedchemexpress.commedchemexpress.commedchemexpress.comtargetmol.comglpbio.cnchemsrc.com.

Cell Type Effect on Proliferation IC₅₀ / ED₅₀ (nM) Citation
Human Retinal Microvascular ECs Inhibition 610 ± 72 (IC₅₀) clinisciences.comtargetmol.commedchemexpress.commedchemexpress.com
Vascular Endothelial Cells Inhibition 610 ± 71 (ED₅₀) clinisciences.comglpbio.commedchemexpress.commedchemexpress.commedchemexpress.comtargetmol.comglpbio.cnchemsrc.com

Differential Effects on Proliferating versus Quiescent Endothelial Cells

A key finding regarding this compound is its differential effect on endothelial cells based on their proliferative state. The compound has been shown to induce apoptosis specifically in rapidly proliferating endothelial cell cultures, while it does not induce apoptosis in quiescent endothelial cells clinisciences.comglpbio.commedchemexpress.commedchemexpress.comglpbio.cndrugbank.com. This suggests a selective action against actively growing endothelial cells, which are characteristic of processes like neovascularization, while sparing the quiescent endothelium found in healthy, established blood vessels nih.gov.

Induction of Apoptosis by this compound in Endothelial Cells

As mentioned in its differential effects, this compound is capable of inducing apoptosis in endothelial cells, specifically those that are rapidly proliferating clinisciences.comglpbio.commedchemexpress.commedchemexpress.comglpbio.cndrugbank.com. This targeted induction of programmed cell death in proliferating endothelial cells is a significant mechanism by which this compound exerts its effects.

Impact of this compound on Angiogenesis-Related Signaling Pathways

This compound's activity as a multi-targeted kinase inhibitor allows it to interfere with several signaling pathways crucial for angiogenesis, the formation of new blood vessels.

Inhibition of VEGF-Induced Extracellular Signal-Regulated Kinase (ERK) Phosphorylation by this compound

Vascular Endothelial Growth Factor (VEGF) is a major driver of angiogenesis, and its signaling often involves the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway through phosphorylation. This compound has been shown to block the phosphorylation of extracellular signal-regulated kinase induced by VEGF clinisciences.comglpbio.commedchemexpress.commedchemexpress.commedchemexpress.comtargetmol.comchemsrc.comdcchemicals.com. This inhibition of VEGF-induced ERK phosphorylation represents a key mechanism by which this compound interferes with pro-angiogenic signaling.

Target Kinase IC₅₀ (nM) Citation
VEGFR1 2 clinisciences.comglpbio.com
VEGFR2 7 clinisciences.comglpbio.com
FGFR1 2 clinisciences.comglpbio.com
FGFR2 16 clinisciences.comglpbio.com
PDGFRβ 13 clinisciences.comglpbio.com
Src 1 clinisciences.comglpbio.comglpbio.com
Yes 0.2 clinisciences.comglpbio.comglpbio.com
Fgr 5 clinisciences.comglpbio.com
Fyn 0.5 clinisciences.comglpbio.com
Hck 6 clinisciences.comglpbio.com
Lck 0.1 clinisciences.comglpbio.comscite.ai
Lyn 0.4 clinisciences.comglpbio.com

Influence on FGF-Induced Angiogenesis by this compound

Angiogenesis, the formation of new blood vessels, is a crucial process in both physiological and pathological conditions. Fibroblast Growth Factors (FGFs), particularly FGF-1 and FGF-2, are known to be potent stimulators of angiogenesis, promoting endothelial cell migration, proliferation, and tube formation. nih.govmdpi.comoaepublish.com this compound has been shown to influence FGF-induced angiogenesis. Studies have demonstrated that this compound can inhibit vascular endothelial cell proliferation and block VEGF-induced phosphorylation of extracellular signal-regulated kinase. medchemexpress.commedchemexpress.commedchemexpress.com Furthermore, in a murine model of laser-induced choroidal neovascularization, systemic administration of this compound significantly suppressed neovascularization. medchemexpress.commedchemexpress.com Specifically regarding FGF-induced angiogenesis, this compound hydrochloride at a dose of 5 mg/kg administered intraperitoneally once daily for 5 days resulted in a statistically significant inhibition of FGF-induced angiogenesis, reducing it by 100% ± 24% (P < 0.002). nih.gov This indicates a potent inhibitory effect of this compound on FGF-mediated blood vessel formation.

Here is a table summarizing the effect of this compound on FGF-induced angiogenesis:

Treatment GroupAngiogenesis Inhibition (%)P-value
This compound (5 mg/kg, i.p., 5 days)100 ± 24< 0.002
Control0-

*Data derived from a murine model of laser-induced choroidal neovascularization assessing FGF-induced angiogenesis. nih.gov

This compound and Inflammatory Processes

Inflammatory processes involve a complex cascade of events mediated by various signaling molecules and cellular responses. This compound has demonstrated inhibitory effects on certain inflammatory-mediated processes.

Inhibition of Inflammatory-Mediated Processes (e.g., endotoxin-induced nitric oxide release) in vitro by this compound

Endotoxin, such as Lipopolysaccharide (LPS), is a potent inducer of inflammatory responses, including the production of nitric oxide (NO) by macrophages. arvojournals.orgnih.gov NO is a key mediator of inflammation. In vitro studies using Raw 264.7 macrophages treated with LPS, this compound has been shown to reduce LPS-induced NO release. Treatment with 2 µM of this compound reduced LPS-induced NO release by approximately 40% (p=7x10–7). arvojournals.org This inhibition of NO release by this compound occurred without affecting the proliferation of the macrophages. arvojournals.org The mechanism behind this inhibition involves the suppression of the activating phosphorylation of c-Src, a Src family kinase that has been implicated in LPS-stimulated NO secretion in macrophages. arvojournals.org Compounds that selectively inhibit only VEGF did not inhibit macrophage activation in this context, suggesting that the effect of this compound on NO release is likely mediated through its inhibition of Src family kinases. arvojournals.org this compound has also been reported to inhibit CXCL1, a chemokine with both pro-angiogenic and pro-inflammatory properties, and to block IL-8/CXCL1 involved in inflammatory cell recruitment. researchgate.net

Here is a table illustrating the effect of this compound on LPS-induced nitric oxide release in vitro:

Treatment GroupLPS-Induced NO Release (% of Control)P-value
LPS (12.3 ng/ml)100-
LPS (12.3 ng/ml) + this compound (2 µM)~607x10–7

*Data derived from in vitro studies using Raw 264.7 macrophages. arvojournals.org

Preclinical Research and Therapeutic Potential of Tg 100572

In Vivo Studies of TG 100572 and its Prodrug TG 100801

Preclinical in vivo studies utilizing both this compound and its prodrug TG 100801 have demonstrated efficacy in models of neovascularization and vascular permeability.

Efficacy in Murine Models of Laser-Induced Choroidal Neovascularization (CNV)

The laser-induced choroidal neovascularization (CNV) model in mice is a widely used experimental system to mimic features of exudative age-related macular degeneration (AMD), involving laser injury to rupture Bruch's membrane and induce neovascular growth from the choroid. uliege.beresearchgate.netnih.gov Topical administration of TG 100801 has been shown to significantly suppress laser-induced CNV in murine models. medchemexpress.comglpbio.commedchemexpress.commedchemexpress.comglpbio.com Systemic delivery of this compound also resulted in significant suppression of CNV in mice. medchemexpress.commedchemexpress.comglpbio.commedchemexpress.commedchemexpress.comglpbio.comnih.govresearchgate.net

Suppression of Retinal Vascular Permeability by this compound

Increased retinal vascular permeability contributes to macular edema and vision loss in various retinal diseases. nih.govnih.gov Topical application of TG 100801 has been shown to reduce fluorescein (B123965) leakage from the vasculature in a rat model of retinal vein occlusion. medchemexpress.commedchemexpress.comglpbio.com Studies in mice and rabbits demonstrated that topical application of this compound or its prodrug TG 100801 significantly reduced VEGF-mediated retinal vascular permeability. nih.govnih.gov A single topical administration of 0.7% this compound reduced retinal leakage by over 50%, and increasing the frequency of administration to three times daily resulted in more than 80% inhibition of VEGF-induced leak. nih.gov

Inhibition of HSV-Induced Angiogenesis and Reduction of Skin Lesion Severity by this compound

Herpes simplex virus (HSV) infection can induce angiogenesis and contribute to the severity of associated lesions, such as herpetic stromal keratitis (HSK). nih.govresearchgate.net Topical or systemic administration of the Src kinase inhibitor this compound in mice infected with HSV resulted in diminished angiogenesis by blocking the VEGF signaling pathway. nih.gov this compound was found to inhibit CXCL1, a chemokine with pro-angiogenic and pro-inflammatory properties, leading to reduced cellular infiltration and migration. nih.gov This inhibition of downstream molecules in the VEGF signaling pathway by this compound resulted in diminished levels of HSV-induced angiogenesis and a significant reduction in the severity of HSK lesions. nih.gov

Prodrug Strategy: TG 100801 to this compound Conversion

TG 100801 was developed as a prodrug for this compound to improve its delivery and pharmacokinetic profile, particularly for topical ocular administration. medchemexpress.comglpbio.commedchemexpress.comglpbio.commedchemexpress.comresearchgate.netmedchemexpress.comnih.gov

De-esterification of TG 100801 to active this compound in ocular tissues

TG 100801 is a proagent that is converted to the active compound this compound through a de-esterification process. medchemexpress.comglpbio.commedchemexpress.comglpbio.commedchemexpress.commedchemexpress.comglpbio.comnih.govfishersci.fr This conversion primarily occurs in ocular tissues, where esterase enzymes are abundant. glpbio.comglpbio.commedchemexpress.comnih.govnih.gov The prodrug TG 100801 itself does not possess significant anti-kinase activity, as the ester group hinders its interaction with kinase active sites. glpbio.comglpbio.commedchemexpress.comnih.gov The enzymatic hydrolysis by esterases liberates the active this compound. glpbio.comglpbio.commedchemexpress.comnih.gov

Pharmacokinetic Considerations of this compound in Ocular Tissues

Following topical administration, TG 100801 demonstrates favorable ocular pharmacokinetics. medchemexpress.comglpbio.comglpbio.commedchemexpress.comresearchgate.netmedchemexpress.comglpbio.com After topical delivery of TG 100801, this compound reaches its maximal concentration (Cmax) of 23.4 µM in the choroid and sclera within 30 minutes (Tmax). medchemexpress.commedchemexpress.comglpbio.commedchemexpress.commedchemexpress.comglpbio.com However, the levels of this compound in the retina are relatively low compared to the choroid and sclera. medchemexpress.commedchemexpress.comglpbio.commedchemexpress.commedchemexpress.com The half-life of this compound in ocular tissues has been described as very short in some reports, suggesting the need for frequent administration to maintain therapeutic levels. medchemexpress.commedchemexpress.comglpbio.commedchemexpress.commedchemexpress.commedchemexpress.com Conversely, another study indicated a half-life greater than 7 hours for TG 100801/TG 100572 in ocular tissues, suggesting that once or twice daily topical instillation might be sufficient to maintain exposure above therapeutic concentrations in target tissues. arvojournals.org Systemic exposure to both TG 100801 and this compound is minimal following topical ocular delivery, with concentrations in plasma remaining below the limit of quantitation. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comglpbio.comarvojournals.org TG 100801 and its active metabolite this compound exhibit high ocular penetrance to back-of-the-eye tissues in multiple preclinical species. arvojournals.org

Pharmacokinetic Parameters of this compound in Ocular Tissues (Mouse/Rat)

TissueCmax (nM) Mouse nih.govTmax (h) Mouse nih.govAUC(0–24hr) (h·nM) Mouse nih.govCmax (nM) Rat nih.govTmax (h) Rat nih.govAUC(0–24hr) (h·nM) Rat nih.gov
Sclera/Choroid81301107002630113090
Retina10701657681225
PlasmaNANANANA

Note: LOD = Level of Detection (1 ng/mL or <2 nM), NA = Not Applicable

Kinase Inhibition Profile of this compound

KinaseIC50 (nM) medchemexpress.commedchemexpress.commedchemexpress.comglpbio.commedchemexpress.comglpbio.com
VEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13
Fgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Src1
Yes0.2
Concentration Profile in Choroid and Sclera

Studies investigating the ocular pharmacokinetics of this compound have provided insights into its distribution within eye tissues. Following systemic delivery in a murine model, a maximum concentration (Cmax) of 23.4 µM of this compound was observed in the choroid and sclera. This peak concentration was reached approximately 30 minutes (Tmax = 0.5 h) after administration medchemexpress.commedchemexpress.comtargetmol.cnglpbio.comglpbio.commedchemexpress.commybiosource.com.

Retina Levels of this compound

While significant concentrations of this compound are achieved in the choroid and sclera, the levels of the compound detected in the retina are relatively low medchemexpress.commedchemexpress.comtargetmol.cnglpbio.comglpbio.commybiosource.comchemsrc.com.

Half-life in Ocular Tissues

The half-life of this compound in ocular tissues is reported to be very short medchemexpress.commedchemexpress.comtargetmol.cnglpbio.comglpbio.commybiosource.comchemsrc.comhoelzel-biotech.com. This characteristic suggests that frequent administration may be necessary to maintain therapeutic levels of the compound in the eye medchemexpress.commedchemexpress.comtargetmol.cnglpbio.comglpbio.commybiosource.com.

Therapeutic Applications Explored for this compound

The multi-targeted kinase inhibitory profile of this compound has led to the exploration of its therapeutic potential in several disease areas, particularly those involving aberrant angiogenesis and inflammation.

Age-Related Macular Degeneration (AMD) and Proliferative Diabetic Retinopathy (PDR)

Given its ability to inhibit key kinases involved in angiogenesis, such as VEGFR and Src, this compound has been investigated for its potential in treating age-related macular degeneration (AMD) and proliferative diabetic retinopathy (PDR) medchemexpress.comtargetmol.cnglpbio.comglpbio.comdrugbank.commedchemexpress.comtargetmol.comarvojournals.org. These conditions are characterized by pathological neovascularization in the eye. Preclinical studies using murine models of laser-induced choroidal neovascularization (CNV), a model relevant to wet AMD, have shown that systemic delivery of this compound leads to significant suppression of CNV medchemexpress.comtargetmol.cnglpbio.comglpbio.commedchemexpress.commybiosource.com. The prodrug TG 100801, which is converted to this compound in the eye, has also demonstrated efficacy in suppressing laser-induced choroidal neovascularization in mice and reducing retinal leakage and thickening in a rat model of retinal vein occlusion when administered topically glpbio.commybiosource.com. Topical application of this compound or TG 100801 has been shown to reduce VEGF-mediated retinal vascular permeability in mice and rabbits nih.gov.

Potential in Other Angiogenesis-Related Pathologies (e.g., Cancer)

Beyond ocular diseases, the inhibitory effects of this compound on kinases like VEGFR, PDGFR, and FGFR, which are implicated in the growth of new blood vessels, suggest potential in other angiogenesis-related pathologies, including cancer medchemexpress.commedchemexpress.comtargetmol.cnmedchemexpress.eupatsnap.comfigshare.complos.orgtargetmol.comontosight.aiscienceopen.com. Preclinical studies have explored TG100801 (which yields this compound) for its efficacy in inhibiting tumor growth and angiogenesis in human tumor xenograft models in mice ontosight.ai.

Role in Ocular Inflammation and Edema

This compound's potential therapeutic role also extends to ocular inflammation and edema. The prodrug TG 100801 is designed to suppress inflammation and edema associated with back-of-the-eye diseases like AMD and diabetic macular edema drugbank.comarvojournals.org. In vitro studies have indicated that this compound can inhibit inflammatory-mediated processes, as measured by endotoxin-induced nitric oxide release drugbank.com. Topical administration of this compound or its prodrug has been shown to reduce vascular permeability, a factor contributing to edema nih.gov.

Data Summary Table:

ParameterValue (Systemic Delivery in Murine Model)Tissue(s)Timepoint (Tmax)Source(s)
Maximum Concentration (Cmax) of this compound23.4 µMChoroid and Sclera0.5 h medchemexpress.commedchemexpress.comtargetmol.cnglpbio.comglpbio.commedchemexpress.commybiosource.com
Retina Levels of this compoundRelatively lowRetina- medchemexpress.commedchemexpress.comtargetmol.cnglpbio.comglpbio.commybiosource.comchemsrc.com
Half-life of this compound in Ocular TissuesVery shortOcular Tissues- medchemexpress.commedchemexpress.comtargetmol.cnglpbio.comglpbio.commybiosource.comchemsrc.comhoelzel-biotech.com
Inhibition of hRMVEC cell proliferation (IC50)610 ± 72 nMhRMVEC cells- medchemexpress.comtargetmol.cnglpbio.comglpbio.commedchemexpress.com
Inhibition of vascular endothelial cell proliferation (ED50)610 ± 71 nMEndothelial cells- medchemexpress.comtargetmol.cnglpbio.comglpbio.com

Structure Activity Relationship Sar of Tg 100572 Analogs

Identification of Key Structural Features for Kinase Inhibition by TG 100572

This compound is a benzotriazine-based compound. Its chemical name is 4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol. nih.gov The core benzotriazine structure, along with the attached substituents, contributes to its interaction with the binding pockets of target kinases. While detailed SAR studies specifically on this compound were not extensively found in the provided results, its multi-targeted activity against both receptor tyrosine kinases and Src kinases suggests that its structural features allow it to bind to conserved regions within the ATP-binding sites of these diverse kinases. scite.ai The presence of the chloro-substituted phenol (B47542) group, the methyl group on the benzotriazine ring, and the anilino group with the pyrrolidin-1-ylethoxy chain are likely key moieties involved in binding interactions, such as hydrogen bonding, hydrophobic interactions, and potential π-π stacking within the kinase active sites.

Modifications and Their Impact on Potency and Selectivity

Information regarding specific modifications to the this compound structure and their direct impact on potency and selectivity was limited in the provided search results. However, the existence of TG 100801 as a prodrug that is converted to the active this compound suggests that modifications can be made to the molecule to influence properties like delivery and activation, while retaining the core inhibitory activity. nih.govtum.dencats.io The difference in target profiles and potency between the prodrug TG 100801 and the active this compound highlights how even seemingly minor structural differences (like the presence of an ester group in the prodrug) can significantly impact kinase binding. nih.govtum.de

General principles of kinase inhibitor SAR suggest that modifications to different parts of the molecule can affect binding affinity, specificity, and pharmacokinetic properties. Changes to groups interacting with the hinge region, activation loop, or allosteric sites of kinases can alter potency and selectivity profiles.

Development of Related Benzotriazine Class Inhibitors

The benzotriazine core structure is present in this compound, indicating its role as a scaffold for kinase inhibition. Research into benzotriazole (B28993) and related benzimidazole (B57391) compounds as inhibitors of protein kinase CK2 has been reported, demonstrating the potential of this class of heterocycles in kinase inhibition. researchgate.netnih.gov These studies on related benzotriazole derivatives show that substituents on the benzotriazole ring can influence inhibitory activity. For instance, polybrominated benzimidazoles and benzotriazoles with methyl or ethyl substituents on the benzene (B151609) ring have shown inhibitory effects on protein kinase CK2. researchgate.net While these examples pertain to a different kinase (CK2) than the primary targets of this compound (VEGFR2/Src), they illustrate the broader potential of the benzotriazine scaffold and the importance of substituents for activity within this compound class. The development of this compound itself as a potent multi-targeted kinase inhibitor exemplifies the successful utilization of the benzotriazine framework for targeting kinases relevant to angiogenesis and cell signaling.

Research Challenges and Future Directions for Tg 100572

Challenges in Target Deconvolution and Polypharmacology of Kinase Inhibitors, including TG 100572

Kinase inhibitors, including this compound, often exhibit polypharmacology, meaning they can interact with multiple kinase targets. medchemexpress.comnih.govbiorxiv.org This presents a significant challenge in target deconvolution, which is the process of identifying the specific molecular targets through which a drug exerts its therapeutic effects and potential off-target effects. nih.govbiorxiv.org The high sequence and structural conservation of the catalytic kinase domain across different kinases complicates the design of highly selective inhibitors. biorxiv.orgdrugtargetreview.com

Efforts to exploit the polypharmacology of inhibitors for target deconvolution have been explored, utilizing approaches like regularized regression applied to kinase expression and profiling data. researchgate.net However, navigating the off-target effects remains a key challenge in understanding the precise mechanism of action of multi-targeted kinase inhibitors like this compound. nih.govbiorxiv.org

Here is a table showing the IC50 values of this compound for various kinases:

KinaseIC50 (nM)
VEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13
Fgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Src1
Yes0.2

Optimization of Ocular Pharmacokinetics for this compound

Optimizing the ocular pharmacokinetics of this compound is crucial for its efficacy in treating eye diseases. The unique anatomy and physiological barriers of the eye present significant challenges for drug delivery and maintaining therapeutic levels at the target site. nih.govresearchgate.net

Following topical administration of the prodrug TG 100801, this compound reaches a maximum concentration (Cmax) of 23.4 µM in the choroid and sclera within 30 minutes (Tmax = 0.5 h). medchemexpress.comglpbio.commedchemexpress.com However, the levels of this compound in the retina are relatively low. medchemexpress.comglpbio.commedchemexpress.com Furthermore, the half-life of this compound in ocular tissues is very short, necessitating frequent topical administration (minimum t.i.d.) to maintain adequate drug levels in the eye. medchemexpress.comglpbio.commedchemexpress.com The maximum concentration achievable in formulations using this compound is limited to 0.7% w/v. medchemexpress.comglpbio.com

Challenges in ocular pharmacokinetics include precorneal fluid drainage, drug binding to tear proteins, systemic drug absorption, corneal factors, melanin (B1238610) binding, and drug metabolism. researchgate.net These factors contribute to the low bioavailability and rapid clearance of drugs from the ocular tissues. researchgate.net

Strategies for Enhancing Retinal Levels and Prolonging Ocular Half-Life of this compound

To overcome the limitations of low retinal levels and short ocular half-life of this compound, several strategies can be employed. These approaches aim to enhance drug penetration into the retina and prolong its residence time in ocular tissues. medchemexpress.comglpbio.comnih.govfrontiersin.orgresearchgate.net

One strategy involves the use of prodrugs, such as TG 100801, which can improve ocular penetration and then be converted to the active drug within the eye. medchemexpress.comglpbio.com TG 100801, formed by derivatization of a phenolic moiety in this compound, exhibits a good balance of stability and hydrolysis rate, readily converting to this compound in the eye. medchemexpress.comglpbio.com

Other potential strategies for enhancing retinal levels and prolonging ocular half-life, based on general approaches in ocular drug delivery, include:

Molecular design: Tailoring the physicochemical properties of the drug or its carrier to improve penetration and reduce clearance. nih.gov

Formulation approaches: Developing advanced formulations, such as nanoparticles, liposomes, or in situ gelling systems, to enhance drug delivery and sustained release in the eye.

Alternative routes of administration: While this compound is being developed as a topical treatment via its prodrug, other routes like intravitreal injection could potentially achieve higher retinal concentrations and longer half-life, although this is a more invasive approach. dovepress.com For other drugs, intravitreal injections have shown to maintain effective concentrations for a limited time, highlighting the need for sustained-release strategies. dovepress.com

Sustained-release materials: Encapsulating drugs in sustained-release materials can minimize the number of intravitreal injections and provide continuous release and therapeutic effects. dovepress.com

Combining drugs with peptides or polymers: Conjugating therapeutic proteins with peptides that bind to components of the vitreous, like hyaluronan, has shown to increase their half-life in ocular tissues. nih.gov Similar approaches could potentially be explored for small molecules like this compound.

Future Translational Research for this compound in Ocular and Systemic Diseases

Future translational research for this compound could explore its potential applications beyond age-related macular degeneration, both in other ocular diseases and potentially in systemic conditions where the inhibited kinases play a role. drugtargetreview.comresearchgate.netnih.govresearchgate.netnih.govmdpi-res.com

Given its activity against VEGFR and FGFR, this compound could be investigated for other ocular neovascular diseases like diabetic retinopathy and retinal vein occlusion, where abnormal blood vessel growth is a key pathological feature. medchemexpress.comdovepress.com Topical TG 100801 has shown significant suppression of laser-induced choroidal neovascularization in mice and reduced retinal thickening in a rat model of retinal vein occlusion. glpbio.com

Future research could focus on:

Investigating the efficacy of this compound or novel analogs in animal models of other ocular neovascular and inflammatory conditions.

Exploring the therapeutic potential of this compound in systemic diseases where its target kinases are involved, while carefully considering the challenges of systemic delivery and potential toxicity observed with systemic administration in preclinical studies. glpbio.commedchemexpress.com

Utilizing oculomics, the study of ocular biomarkers for systemic disease, to identify potential links between the kinases targeted by this compound and systemic conditions. frontiersin.orguk.comarvo.org

Developing targeted delivery systems to minimize systemic exposure and maximize drug concentration at specific disease sites, both ocular and potentially systemic. researchgate.net

Development of Novel Analogs with Improved Efficacy and Selectivity

The development of novel analogs of this compound represents a significant future direction to potentially improve its therapeutic profile. This involves designing compounds with enhanced efficacy, improved pharmacokinetic properties (particularly ocular bioavailability and half-life), and increased selectivity for specific kinase targets to minimize off-target effects and potential toxicity. researchgate.netnih.govnih.gov

Strategies for developing novel analogs could include:

Structure-activity relationship (SAR) studies: Modifying the chemical structure of this compound to understand how changes affect its activity against different kinases and its pharmacokinetic properties.

Rational design based on kinase structures: Utilizing structural information of the target kinases to design analogs with improved binding affinity and selectivity.

Exploration of different chemical scaffolds: Investigating alternative molecular backbones that maintain or enhance the desired inhibitory activity while improving drug-like properties.

Incorporation of features for targeted delivery: Designing analogs that can be specifically delivered to ocular tissues or other disease sites, potentially through conjugation with targeting ligands or encapsulation in delivery vehicles. researchgate.net

Balancing polypharmacology: While achieving high selectivity for a single target can be challenging, designing analogs with a deliberate polypharmacology profile that targets a specific combination of kinases involved in a disease pathway might offer improved efficacy and reduced resistance development. biorxiv.org

The goal of developing novel analogs is to create compounds that retain the beneficial inhibitory effects of this compound on pathological processes like angiogenesis while overcoming the challenges related to ocular pharmacokinetics and potential off-target effects. This could lead to more effective and safer therapeutic options for ocular and potentially systemic diseases.

Q & A

Q. What experimental models and assays are appropriate for studying TG 100572’s anti-tumor effects in bladder cancer?

Methodological Answer: Use bladder cancer cell lines (e.g., RT112, T24) to assess this compound’s effects on viability (via MTT or ATP-based assays), apoptosis (via Annexin V/PI staining or caspase-3 activation), and migration (scratch or Transwell assays). Time-course experiments (e.g., 24–72 hours) are critical to capture dose- and time-dependent responses. Include statistical validation with Student’s t-tests or ANOVA for multi-group comparisons .

Q. How does this compound’s multi-target kinase inhibition influence experimental design in preclinical studies?

Methodological Answer: Prioritize kinase activity assays (e.g., ADP-Glo™ kinase assays) to confirm inhibition of VEGFR1/2, FGFR1/2, and Src-family kinases. Use isoform-specific inhibitors as controls to distinguish primary targets from off-target effects. Proteomic profiling (e.g., phospho-kinase arrays) can map signaling pathway alterations .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound’s time-dependent effects on cell viability (e.g., reduced viability at 72 hours but not earlier time points)?

Methodological Answer: Replicate experiments across biological replicates to confirm trends. Combine viability assays with apoptosis/proliferation markers (e.g., Ki-67, BrdU) to differentiate cytostatic vs. cytotoxic effects. Evaluate metabolic shifts via Seahorse assays or transcriptomic analysis to identify compensatory pathways activated at later time points .

Q. What methodological approaches validate this compound’s role in reversing epithelial-mesenchymal transition (EMT) in cancer cells?

Methodological Answer: Quantify EMT markers (e.g., E-cadherin, vimentin, Snail) via qRT-PCR or immunofluorescence. Perform functional assays like wound healing or 3D spheroid invasion to assess migration suppression. Pair with proteomic analysis to correlate phenotypic changes with kinase inhibition (e.g., reduced Src phosphorylation) .

Q. How can RNA interference (RNAi) techniques be integrated with this compound treatment to study host-pathogen interactions in viral replication studies?

Methodological Answer: Conduct siRNA screens targeting host genes (e.g., NF-κB, CREB) identified in influenza replication studies. Validate hits via qRT-PCR and western blotting. Measure viral load (e.g., plaque assays) and cytokine profiles (ELISA/multiplex assays) to assess this compound’s immunomodulatory effects. Use scrambled siRNA controls to confirm specificity .

Q. What strategies ensure reproducibility when studying this compound’s pharmacokinetics and pharmacodynamics in vivo?

Methodological Answer: Standardize dosing regimens (e.g., oral vs. intraperitoneal) and use LC-MS/MS to quantify this compound and its metabolites in plasma/tissue. Include positive controls (e.g., known kinase inhibitors) and monitor off-target effects via histopathology. Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for metadata documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TG 100572
Reactant of Route 2
Reactant of Route 2
TG 100572

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.